molecular formula C8H12N2O3S B2379662 Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate CAS No. 478033-85-1

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate

Cat. No.: B2379662
CAS No.: 478033-85-1
M. Wt: 216.26
InChI Key: RQVLHECBYXRYLY-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Mechanism of Action

Target of Action

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate, a thiazole derivative, is known to interact with various biological targets. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, they can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems

Result of Action

The result of action of a compound refers to the molecular and cellular effects of the compound’s action. Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-aminothiazole with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes and chemical reaction accelerators.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate is unique due to its specific acetamido and ester functional groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-5(11)9-8-10-6(4-14-8)3-7(12)13-2/h6H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLHECBYXRYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(CS1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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